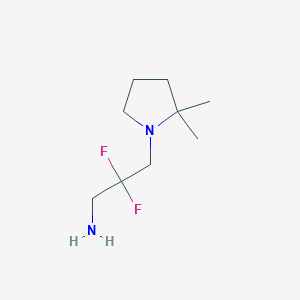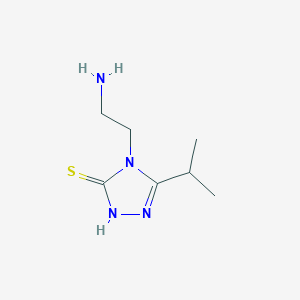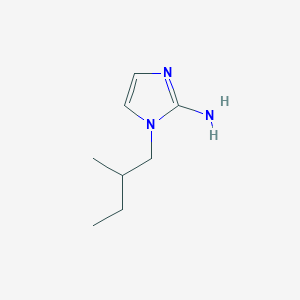
1-(2-Methylbutyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2-methylbutylamine with imidazole under specific conditions. One common method is to use a condensation reaction where the amine group of 2-methylbutylamine reacts with the imidazole ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylbutyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The 2-methylbutyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutyl acetate: Another compound with a 2-methylbutyl group, but with different functional groups and properties.
1-Butyl-3-methylimidazolium: An ionic liquid with a similar imidazole structure but different substituents.
Uniqueness
1-(2-Methylbutyl)-1H-imidazol-2-amine is unique due to its specific combination of the 2-methylbutyl group and the imidazole ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(2-methylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-10-8(11)9/h4-5,7H,3,6H2,1-2H3,(H2,9,10) |
Clave InChI |
QKBDUQHEOGQZOH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


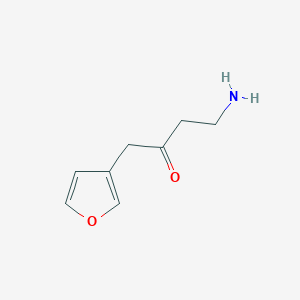
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
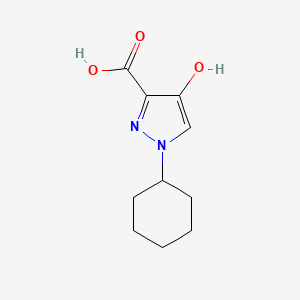
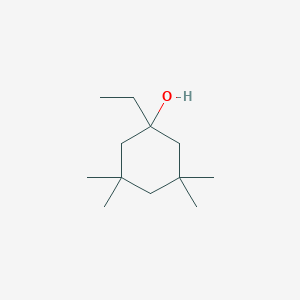
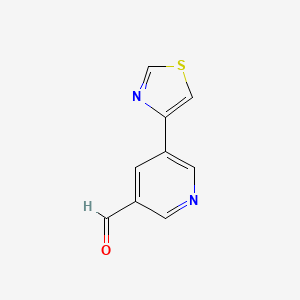
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
